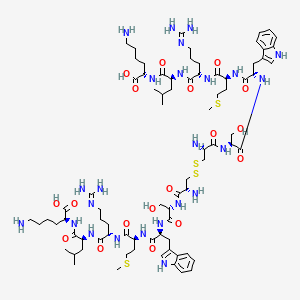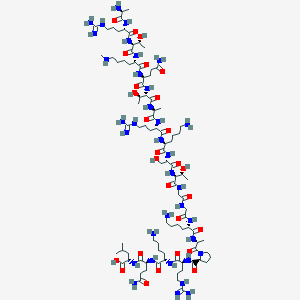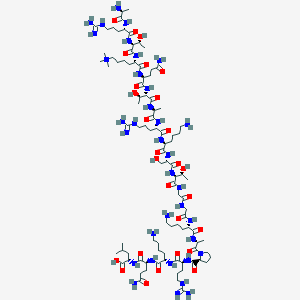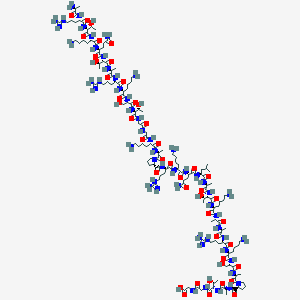
ProTx-II-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ProTx-II (Protoxin-II) is a toxin that was originally isolated from Thrixopelma pruriens (Peruvian green velvet tarantula).ProTx-II inhibits both tetrodotoxin-sensitive and tetrodotoxin-resistant channels. ProTx-II inhibits activation by shifting the voltage-dependence of channel activation to more positive potentials. ProTx-II potently inhibits all sodium channel subtypes tested (Nav1.2/SCN2A, Nav1.5/SCN5A, Nav1.7/SCN9A, and Nav1.8/SCN10A). It is approximately 15-fold more potent on Nav1.7/SCN9A than on Nav1.5/SCN5A channels and acts on Cav3.1/CACNA1G and interacts more weakly with the related T-Type channel Cav3.2/CACNA1H but potently inhibits the L-type calcium channel Cav1.2/CACNA1C. ProTx-II also binds to phospholipids. ProTx-II, a selective inhibitor of Nav1.7 sodium channels, blocks action potential propagation in nociceptors.
Applications De Recherche Scientifique
1. Cancer Therapy Enhancement
ProTx-II-Biotin, when employed in a targeted delivery system as Biotin-ss-CPT, shows a promising avenue for enhancing the efficacy of cancer therapy. This system, comprising a cancer-targeted moiety (biotin), a cleavable disulfide linker, and the active drug CPT, exhibits potent effects on cancer cell migration and apoptosis. The biotinylation and bioresponsive functionalization of anticancer drugs, as demonstrated by this system, are poised to be instrumental in the development of next-generation cancer therapeutics, offering heightened targeting effects, improved biocompatibility, and reduced toxic side effects (Liang et al., 2018).
2. Targeted Drug Delivery
ProTx-II-Biotin is integral in the development of targeted drug delivery systems. Specifically, biotin molecules have been used as targeting moieties in such systems against tumors. For instance, a study utilized human serum albumin (HSA) as a carrier where methotrexate (MTX) molecules were conjugated to HSA, and biotin molecules were then attached to the surface of MTX-HSA nanoparticles. These biotin-targeted MTX-HSA nanoparticles demonstrated stronger antitumor activity compared to non-targeted counterparts, significantly reducing tumor volume and improving the survival rate of tumor-bearing mice (Taheri et al., 2011).
3. Interaction with Voltage-gated Sodium Channels
ProTx-II, a component of ProTx-II-Biotin, interacts with lipid membranes, which is a prerequisite for its inhibition of the human voltage-gated sodium channel NaV1.7. This channel is reported to be involved in nociception, and ProTx-II's inhibitory action is attributed to its binding to the membrane-embedded voltage sensor domain of hNaV1.7. The study suggests a model where ProTx-II's hydrophobic surface anchors the molecule at the cell surface, optimizing its interaction with the voltage sensor domain and highlighting its potential as a pain therapeutic (Henriques et al., 2016).
4. Modulation of Sodium Channel Gating
Further elucidating ProTx-II's interaction with sodium channels, research indicates that ProTx-II impedes the movement of sodium channel voltage sensors and reduces maximum activation of sodium conductance. This toxin's mechanism involves binding to the extracellular end of the S4 voltage sensors of ion channels, thus trapping the domain II voltage sensor in its resting state and inhibiting channel activation. This offers insights into the molecular workings of voltage-gated sodium channels and the potential therapeutic applications of ProTx-II in conditions like hypertension (Sokolov et al., 2008).
Propriétés
Formule moléculaire |
C178H254N48O43S9 |
|---|---|
Poids moléculaire |
4052.74 Da |
Apparence |
White lyophilized solidPurity rate: > 95 %AA sequence: Biotin-Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21 and Cys15-Cys25Length (aa): 30 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



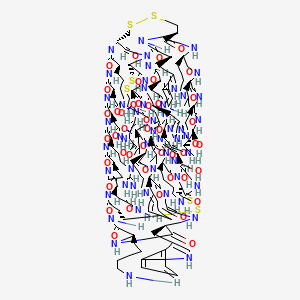
![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)
